2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946297-87-6
VCID: VC6666543
InChI: InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
SMILES: CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.87

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

CAS No.: 946297-87-6

Cat. No.: VC6666543

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide - 946297-87-6

Specification

CAS No. 946297-87-6
Molecular Formula C18H19ClN2O3S
Molecular Weight 378.87
IUPAC Name 2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-9-10-14(12-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Standard InChI Key VIPZOZSBUMMHSE-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three functional domains:

  • Tetrahydroquinoline core: A partially saturated heterocyclic system providing rigidity and planar geometry for target binding.

  • Propionyl substituent: An acyl group at the 1-position of the tetrahydroquinoline, influencing solubility and metabolic stability .

  • 2-Chlorobenzenesulfonamide: A sulfonamide-linked chlorinated aromatic ring, a hallmark of bioactive sulfonamides .

The propionyl group (CH₂CH₂CO-) introduces moderate hydrophobicity (logP ~3.6 in analogs) , while the sulfonamide contributes hydrogen-bonding capacity (Polar Surface Area: 56.47 Ų) .

Spectroscopic Characterization

Though experimental data for this specific compound are unavailable, related sulfonamide-tetrahydroquinoline hybrids are typically characterized using:

  • ¹H/¹³C NMR: To confirm substitution patterns and ring saturation.

  • Mass Spectrometry: For molecular ion validation (theoretical m/z: 378.87).

  • IR Spectroscopy: Identifying sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

PropertyValueSource
Molecular FormulaC₁₈H₁₉ClN₂O₃S
Molecular Weight378.87 g/mol
IUPAC Name2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
logP (Predicted)~3.6 (analog-based)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Optimization

Retrosynthetic Analysis

The compound is synthesized via sequential functionalization of the tetrahydroquinoline scaffold:

  • Tetrahydroquinoline Preparation: Cyclization of aniline derivatives with γ-ketoesters .

  • N-Propionylation: Acylation using propionyl chloride under basic conditions.

  • Sulfonamide Coupling: Reaction with 2-chlorobenzenesulfonyl chloride, typically employing pyridine as a base .

Reaction Conditions

A representative protocol adapted from patent WO2006012374A1 involves :

StepReagentConditionsYield
1Ethyl propionate, H+80°C, 12 hrs60%
22-ClC₆H₄SO₂Cl, pyridine0°C → RT, 4 hrs75%

Biological Activities and Mechanisms

Anticancer Profiling

Tetrahydroquinoline sulfonamides demonstrate:

  • Topoisomerase II Inhibition: IC₅₀ = 1.2 µM in MCF-7 cells, inducing DNA damage .

  • Apoptosis Induction: Caspase-3 activation (3.8-fold vs. control) in HT-29 colon cancer models .

Molecular docking suggests the propionyl group occupies hydrophobic pockets in kinase domains, while the sulfonamide interacts with catalytic lysines .

Pharmacological Applications

Kinase Inhibition

Patent WO2006012374A1 highlights tetrahydroquinoline sulfonamides as:

  • p38 MAPK Inhibitors: Kᵢ = 18 nM, reducing TNF-α production in macrophages .

  • VEGFR-2 Antagonists: IC₅₀ = 43 nM, suppressing angiogenesis in murine models .

Neuropharmacology

The tetrahydroquinoline moiety enables blood-brain barrier penetration, with analogs showing:

  • AChE Inhibition: 72% at 10 µM, potential for Alzheimer’s therapy .

  • 5-HT₆ Receptor Affinity: Kᵢ = 89 nM, indicating antidepressant applications .

Comparative Analysis with Structural Analogs

Analog Modifications

  • G503-0229: 2-Methylpropanoyl substitution increases logP to 3.64, enhancing CNS penetration but reducing aqueous solubility (logSw = -3.84) .

  • CID 43990287: Methoxyacetyl and phenethyl groups improve solubility (PSA = 68.2 Ų) but lower metabolic stability (t₁/₂ = 1.7 hrs) .

ParameterTarget CompoundG503-0229 CID 43990287
Molecular Weight378.87392.9388.5
logP~3.63.642.9
H-Bond Acceptors668
Polar Surface Area (Ų)56.4756.4768.2

Structure-Activity Relationships (SAR)

  • Acyl Group: Propionyl (C3) balances lipophilicity and steric bulk vs. isobutyryl (G503-0229) .

  • Sulfonamide Position: Para-substitution (2-chloro) optimizes target affinity over ortho/meta .

  • Tetrahydroquinoline Saturation: Partial saturation improves bioavailability vs. fully aromatic quinoline .

Future Directions

Optimization Strategies

  • Prodrug Design: Phosphonooxymethyl promoiety to enhance solubility .

  • Targeted Delivery: Nanoparticle conjugation (PLGA carriers) to improve tumor accumulation .

Unresolved Questions

  • Off-Target Effects: Potential hERG inhibition (predicted IC₅₀ = 4.2 µM) requires validation .

  • In Vivo Efficacy: Lack of pharmacokinetic data in disease models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator